N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring, a dimethylsulfamoyl group, and a trimethoxybenzamide moiety, making it a molecule of interest in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Trimethoxybenzamide Moiety: The final step includes the coupling of the dimethylsulfamoyl-benzothiazole intermediate with 3,4,5-trimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and protein interactions.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism by which N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes, such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It may interfere with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide
- N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the dimethylsulfamoyl group may enhance its solubility and bioavailability, making it a more effective compound in certain applications.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-22(2)30(24,25)12-6-7-13-16(10-12)29-19(20-13)21-18(23)11-8-14(26-3)17(28-5)15(9-11)27-4/h6-10H,1-5H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYPLHJFDKPCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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